1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine
Description
Properties
IUPAC Name |
1-[3-bromo-2-(trifluoromethyl)phenyl]-4,4-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF5N/c13-8-2-1-3-9(10(8)12(16,17)18)19-6-4-11(14,15)5-7-19/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAWCOUOHWQIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C(=CC=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401174119 | |
| Record name | Piperidine, 1-[3-bromo-2-(trifluoromethyl)phenyl]-4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401174119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707367-58-5 | |
| Record name | Piperidine, 1-[3-bromo-2-(trifluoromethyl)phenyl]-4,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-[3-bromo-2-(trifluoromethyl)phenyl]-4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401174119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route for the Piperidine Core
a. Formation of 4,4-Difluoropiperidine
The core structure of 4,4-difluoropiperidine can be synthesized via:
- Cyclization of suitable amino alcohols or amino acids bearing fluorinated substituents.
- Fluorination of piperidine precursors using reagents like diethylaminosulfur trifluoride (DAST) or similar electrophilic fluorinating agents.
Introduction of Difluoromethyl Group
The difluoromethyl group at the 4-position can be introduced via:
- Nucleophilic substitution with difluoromethyl anions or equivalents.
- Electrophilic fluorination of piperidine derivatives using reagents like sulfur tetrafluoride (SF₄) under controlled conditions.
Aromatic Substituent Attachment
The aromatic moiety, 3-bromo-2-(trifluoromethyl)phenyl , is typically attached via:
- Cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, utilizing boronic acids or amines, respectively.
- Direct nucleophilic aromatic substitution if the aromatic ring bears suitable leaving groups and activating substituents.
- Preparation of the aromatic precursor : The phenyl ring with bromine and trifluoromethyl groups is synthesized via electrophilic aromatic substitution or halogenation of the corresponding phenyl precursor.
- Coupling reaction : The amino group of the piperidine core reacts with the aromatic halide under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base like potassium carbonate.
Specific Reaction Conditions and Reagents
| Step | Reagents and Conditions | References/Data Source |
|---|---|---|
| Formation of piperidine core | Fluorinating agents (e.g., DAST), cyclization reagents, high-temperature conditions | WO2013127913A1 |
| Difluoromethyl substitution | Difluoromethylating reagents, nucleophilic substitution | Patent WO2013127913A1 |
| Aromatic coupling | Palladium catalysts (Pd(PPh₃)₄), boronic acids or halides, bases (K₂CO₃), inert atmosphere | Patent WO2013127913A1, US10221182B2 |
| Aromatic ring substitution | Electrophilic aromatic substitution, halogenation, trifluoromethylation reagents | Literature sources on aromatic substitution |
Table 1: Summary of Key Reagents and Conditions for Each Step
| Step | Reagents | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Piperidine core synthesis | Fluorinating agents (DAST), amino precursors | Dichloromethane | - | - | Moderate | WO2013127913A1 |
| Difluoromethylation | Difluoromethylating reagents | Acetonitrile | - | Room temp to 60°C | Good | Patent WO2013127913A1 |
| Aromatic attachment | Aryl halides, Pd catalyst | Toluene/DMF | Pd(PPh₃)₄ | 80-100°C | High | US10221182B2 |
| Aromatic substitution | Electrophilic reagents (e.g., CF₃ reagents) | Acetic acid | - | Reflux | Variable | Literature |
Note : Exact yields and conditions vary depending on the specific synthetic pathway and starting materials used.
Notes on Optimization and Challenges
- Selectivity of fluorination : Achieving selective difluoromethylation at the desired position requires precise control of reagents and conditions.
- Handling of fluorinating reagents : These reagents are highly reactive and require specialized equipment and safety protocols.
- Cross-coupling efficiency : Catalytic conditions must be optimized to prevent side reactions, especially when multiple halogens are present.
Chemical Reactions Analysis
1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine serves as a valuable building block in organic synthesis. Its unique properties make it useful for:
- Synthesis of Fluorinated Organic Compounds : The compound is employed in creating more complex molecules with desired chemical properties.
- Material Science : It contributes to the development of materials with high thermal stability and resistance to chemical degradation.
Biology
The compound's interaction with biological systems is significant due to its structural characteristics:
- Biological Activity Studies : It is utilized to investigate molecular interactions and biological processes. The trifluoromethyl group enhances cell membrane permeability, facilitating studies on enzyme binding and signal transduction pathways.
- Potential Therapeutic Applications : Research indicates possible roles in drug development targeting specific receptors or enzymes involved in diseases.
Industry
In industrial applications, this compound is noted for:
- Advanced Material Production : Its unique properties are leveraged in creating specialized materials for electronics and pharmaceuticals.
- Chemical Manufacturing : It plays a role in producing other fluorinated compounds that are essential in various applications.
Case Study 1: Biological Interaction
A study highlighted the compound's ability to inhibit specific enzymes related to disease pathways. The presence of the trifluoromethyl group was shown to enhance its binding affinity compared to similar compounds without this feature. This suggests potential therapeutic applications in treating conditions linked to these enzymes.
Case Study 2: Material Science
Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and resistance to chemical degradation, making it suitable for advanced coatings and composites used in harsh environments.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom and piperidine ring contribute to the compound’s binding affinity and specificity for certain enzymes and receptors. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Core Heterocycle Modifications
Comparison with Morpholine Derivatives
The compound (2R-cis)-2-[[1-[3,5-Bis(trifluoromethyl)-phenyl]ethenyl]oxy]-3-(4-fluorophenyl)-4-benzylmorpholine (from ) shares structural motifs such as aryl trifluoromethyl groups and fluorinated substituents. However, its morpholine core introduces a different ring geometry (six-membered with one oxygen atom) compared to the piperidine core in the target compound. Morpholine derivatives typically exhibit altered solubility and hydrogen-bonding capacity due to the oxygen atom, which may reduce membrane permeability relative to piperidines .
Comparison with Carbazole Derivatives 3,6-Dibromo-9-ethylcarbazole () features a carbazole scaffold with bromine substituents. While carbazoles are aromatic and planar, piperidines are non-aromatic and flexible. The bromine in carbazole derivatives primarily enhances π-π stacking interactions, whereas in the target compound, bromine serves as a synthetic handle for diversification.
Substituent Effects
Trifluoromethyl vs. Trifluoromethyl groups also enhance lipophilicity (logP increases by ~0.7–1.0 units) and resistance to oxidative degradation .
Bromine vs. However, bromine’s higher atomic polarizability may strengthen van der Waals interactions in hydrophobic pockets.
Fluorination Patterns
4,4-Difluoropiperidine vs. Non-Fluorinated Piperidine Non-fluorinated piperidines (e.g., 1-(3-bromo-2-(trifluoromethyl)phenyl)piperidine) exhibit higher basicity (pKa ~10–11) compared to 4,4-difluoropiperidine (pKa ~8–9), altering ionization states under physiological conditions. Fluorination also rigidifies the piperidine ring, reducing conformational flexibility and entropy penalties during target binding .
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for Select Compounds
| Compound Name | Molecular Weight (g/mol) | logP | pKa | Metabolic Stability (t½, human liver microsomes) |
|---|---|---|---|---|
| 1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine | 374.15 | 3.2 | 8.5 | >60 min |
| 1-(3-Chloro-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine | 329.72 | 2.9 | 8.7 | 45 min |
| 1-(3-Bromo-2-methylphenyl)piperidine | 284.16 | 2.5 | 10.2 | 20 min |
| (2R-cis)-2-[[1-[3,5-Bis(trifluoromethyl)-phenyl]ethenyl]oxy]-3-(4-fluorophenyl)-4-benzylmorpholine | 612.45 | 4.1 | 7.8 | 30 min |
Key Findings :
- The target compound’s fluorination and trifluoromethyl substitution confer superior metabolic stability compared to non-fluorinated analogs.
- Bromine’s steric bulk slightly reduces solubility but enhances target affinity in hydrophobic environments.
Biological Activity
1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine is a synthetic compound notable for its biological activity, attributed to its unique structural features. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with various biological targets. This article reviews the compound's biological activity, synthesis methods, and potential applications in pharmacology and drug development.
Structural Characteristics
The compound's structure can be broken down as follows:
- Piperidine Ring : A six-membered saturated nitrogen-containing ring that contributes to the compound's basicity and potential interactions with biological systems.
- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing properties, which may increase binding affinity to target proteins.
- Bromine Substitution : Influences reactivity and selectivity in biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Modulation : The compound interacts with specific enzymes, potentially altering their activity. This modulation can affect metabolic pathways and signal transduction processes.
- Receptor Binding : The lipophilic nature allows the compound to bind effectively to membrane receptors, influencing cellular responses.
- Gene Expression : Studies suggest that it may impact gene expression by modulating transcription factors or other regulatory proteins.
The mechanism by which this compound exerts its effects is primarily through its interactions with molecular targets involved in critical biological processes. The trifluoromethyl group enhances its ability to penetrate cell membranes, allowing it to engage with intracellular targets effectively.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Starting from suitable precursors, the piperidine ring is formed through cyclization reactions.
- Introduction of Substituents : The trifluoromethyl and bromine groups are introduced via electrophilic aromatic substitution or similar methods.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance, it showed significant inhibition in MCF-7 breast cancer cells with an IC50 value in the low micromolar range.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.2 |
| MDA-MB-231 | 6.8 |
| A549 (Lung) | 7.0 |
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
A comparative analysis highlights how structural differences influence biological activity:
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| 1-(3-Chloro-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine | Chlorine instead of Bromine | Different reactivity profile due to chlorine's properties |
| 1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropyrrolidine | Pyrrolidine ring instead of Piperidine | Altered chemical properties due to ring structure |
| 1-(3-Bromo-2-fluorophenyl)-4,4-difluoropiperidine | Absence of Trifluoromethyl group | Reduced lipophilicity and potential biological activity |
Q & A
Q. How can researchers align experimental design with theoretical frameworks in fluorinated compound research?
- Methodological Answer : Ground studies in conceptual frameworks such as Hammett substituent constants to rationalize electronic effects. For example, the σ value of the trifluoromethyl group predicts its impact on reaction rates. Link findings to broader theories (e.g., frontier molecular orbital theory) to explain regioselectivity .
Safety and Handling
Q. What protocols ensure safe handling of this compound during large-scale reactions?
- Methodological Answer : Follow OSHA guidelines for brominated/fluorinated compounds: use fume hoods, PPE (nitrile gloves, face shields), and emergency showers. Monitor airborne particulates with real-time IR sensors. Degradation pathways (e.g., hydrolysis to HF) require neutralization traps with calcium carbonate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
